Superior CCR2 vs. CCR1 Selectivity: RS 504393 vs. Other CCR2 Antagonists
RS 504393 demonstrates exceptional selectivity for the CCR2 receptor over the closely related CCR1 receptor. In direct binding assays against human recombinant receptors, RS 504393 exhibits an IC50 of 89-98 nM for CCR2, while its activity against CCR1 is negligible (IC50 > 100 µM) . This represents an approximate 1000-fold to >1000-fold selectivity window for CCR2 over CCR1. While many CCR2 antagonists are also selective, the exact magnitude of this window is a key differentiator for RS 504393. For comparison, INCB3344 is also a selective CCR2 antagonist but demonstrates a different selectivity profile, with IC50 values of 5.1 nM (hCCR2) and 9.5 nM (mCCR2) in binding antagonism and 3.8 nM (hCCR2) and 7.8 nM (mCCR2) in chemotaxis antagonism [1].
| Evidence Dimension | Selectivity Ratio (CCR1 IC50 / CCR2 IC50) |
|---|---|
| Target Compound Data | CCR2 IC50 = 89 nM; CCR1 IC50 > 100 µM |
| Comparator Or Baseline | INCB3344: hCCR2 IC50 = 5.1 nM (binding), 3.8 nM (chemotaxis) |
| Quantified Difference | RS 504393: Selectivity ratio > 1124-fold; INCB3344: Selectivity not directly comparable as it targets both human and murine CCR2 with high potency and does not show significant CCR1 inhibition up to 1 µM [1]. |
| Conditions | Human recombinant CCR2 and CCR1 receptor binding assays. |
Why This Matters
High selectivity ensures that observed biological effects are specifically attributed to CCR2 antagonism, minimizing confounding results from off-target interactions with other chemokine receptors like CCR1.
- [1] Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2. Bioorg Med Chem Lett. 2005 Oct 15;15(20):4515-9. View Source
